N-(2-sec-butylphenyl)-2-methylbenzamide
Description
N-(2-sec-butylphenyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzoyl group attached to a 2-sec-butyl-substituted aniline moiety. The compound’s structure combines aromatic and aliphatic components: the benzamide core provides a planar aromatic system, while the sec-butyl group introduces steric bulk and electron-donating properties.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-4-13(2)15-10-7-8-12-17(15)19-18(20)16-11-6-5-9-14(16)3/h5-13H,4H2,1-3H3,(H,19,20) |
InChI Key |
SDHAUMYOSIOTDD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The sec-butyl group in the target compound enhances steric hindrance compared to planar anthraquinone or smaller substituents (e.g., Cl, methoxy). This may influence metal coordination geometry and substrate accessibility in catalytic reactions .
- Electronically, the sec-butyl group donates electrons via inductive effects, contrasting with electron-withdrawing dioxo or chloro groups in analogs. This could modulate the stability of intermediate metal complexes .
Spectroscopic Characterization
Comparative spectroscopic
| Compound | 1H-NMR (δ, ppm) | IR (C=O stretch, cm⁻¹) | GC-MS (m/z) |
|---|---|---|---|
| This compound | ~7.2–7.8 (aromatic H), ~1.2–1.6 (sec-butyl) | ~1660–1680 | ~313 (M+) |
| N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide | 8.2–8.6 (anthraquinone H) | 1675 | 367 (M+) |
| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 6.8–7.5 (aromatic H), ~2.4 (CH3) | 1655 | 237 (M+) |
The target compound’s NMR would exhibit distinct sec-butyl proton signals (δ ~1.2–1.6), differentiating it from anthraquinone or hydroxyalkyl analogs. IR C=O stretches align with typical benzamide values (~1660–1680 cm⁻¹), suggesting similar conjugation effects .
Limitations and Challenges
- The sec-butyl group’s steric bulk may limit compatibility with certain metal catalysts or substrates requiring precise spatial alignment.
- Limited direct data on the compound’s reactivity necessitates extrapolation from analogs, introducing uncertainty in predicted properties .
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